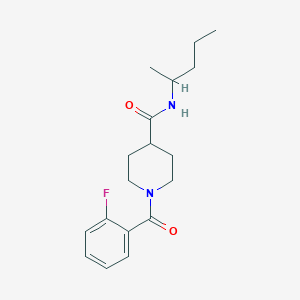![molecular formula C23H22N2O5S B4539741 N-(1,3-benzodioxol-5-ylmethyl)-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4539741.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[benzyl(methylsulfonyl)amino]benzamide
説明
The compound is a part of a broader class of chemical entities known for their varied biological activities, including electrophysiological and antiarrhythmic properties. Its synthesis and properties are of interest in the field of medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related benzamide compounds involves multiple steps, including the acylation of amines, reduction reactions, and sometimes cyclization to achieve the desired structural framework. These processes are tailored to introduce specific functional groups that confer the targeted biological activity (Morgan et al., 1990); (Ellingboe et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by their ability to interact with biological targets through specific structural motifs. The presence of the benzodioxol moiety, the sulfonamide group, and the benzamide backbone plays a crucial role in the binding and activity of these compounds in biological systems. These structural elements are meticulously designed to enhance potency, selectivity, and pharmacokinetic properties (Gangapuram & Redda, 2009).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including Fries rearrangement, amidation, and sulfonamide formation, to generate compounds with potential therapeutic effects. The chemical reactivity is influenced by the nature of substituents on the benzamide ring and the presence of additional functional groups that can participate in chemical transformations (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are critical for their pharmaceutical application. These properties are determined by the molecular structure and the presence of specific functional groups. For example, the introduction of sulfonyl groups can affect the solubility and bioavailability of these compounds (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability, and metabolism, are pivotal for the therapeutic efficacy of benzamide derivatives. These properties are influenced by the electronic and steric characteristics of the substituents on the benzamide backbone, which can affect the interaction with biological macromolecules and enzymes involved in metabolism (Cioffi et al., 2013); (Wang et al., 2013).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[benzyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-31(27,28)25(15-17-7-3-2-4-8-17)20-10-6-5-9-19(20)23(26)24-14-18-11-12-21-22(13-18)30-16-29-21/h2-13H,14-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQROVWBWXSOFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4539676.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4539679.png)
![N-(2-pyridinylmethyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4539686.png)
![ethyl 4-{5-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4539694.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4539706.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4539708.png)
![1-acetyl-8-tert-butyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B4539711.png)
![5-cyclohexyl-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4539717.png)


![ethyl {[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B4539733.png)
![methyl 3-benzyl-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4539736.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4539748.png)
![N-(2-methoxyethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4539757.png)